molecular formula C21H16BrF3N2O2 B11592038 1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11592038
M. Wt: 465.3 g/mol
InChI Key: MOCDNHFXKPQXSH-UHFFFAOYSA-N
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Description

1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a complex organic compound that features a brominated indole core, a dihydroisoquinoline moiety, and a trifluoroethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common approach is to start with the bromination of an indole derivative, followed by the introduction of the dihydroisoquinoline moiety through a condensation reaction. The final step involves the addition of the trifluoroethanone group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The brominated indole core and the dihydroisoquinoline moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The trifluoroethanone group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-chloro-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
  • 1-{5-fluoro-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Uniqueness

1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The trifluoroethanone group also imparts distinct physicochemical properties compared to similar compounds.

Properties

Molecular Formula

C21H16BrF3N2O2

Molecular Weight

465.3 g/mol

IUPAC Name

1-[5-bromo-1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C21H16BrF3N2O2/c22-15-5-6-18-16(9-15)17(20(29)21(23,24)25)11-27(18)12-19(28)26-8-7-13-3-1-2-4-14(13)10-26/h1-6,9,11H,7-8,10,12H2

InChI Key

MOCDNHFXKPQXSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C(=O)C(F)(F)F

Origin of Product

United States

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